
5-Amino-2-(carboxymethyl)benzoic acid
Übersicht
Beschreibung
5-Amino-2-(carboxymethyl)benzoic acid is a derivative of Glycine . It is also known by its CAS number 22901-69-5 .
Molecular Structure Analysis
The molecular weight of this compound is 195.17 . Its IUPAC name is this compound and its InChI code is 1S/C9H9NO4/c10-6-2-1-5 (3-8 (11)12)7 (4-6)9 (13)14/h1-2,4H,3,10H2, (H,11,12) (H,13,14) .Wissenschaftliche Forschungsanwendungen
Biosynthesis of Natural Products
5-Amino-2-(carboxymethyl)benzoic acid plays a role in the biosynthesis of various natural products. For instance, 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a related compound, is a precursor for a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The biosynthesis of AHBA-derived natural products involves molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).
Crystal Structure Analysis
In the field of crystallography, studies have been conducted on compounds like 2-Amino-5-chloropyridine and benzoic acid, which are structurally similar to this compound. These studies explore the hydrogen bonding and crystal structure, enhancing the understanding of molecular interactions (Hemamalini & Fun, 2010).
Electrochemical Behavior
Research on electrochemical behavior of compounds like 2-hydroxy-5-azo-benzoic acid, which shares similarities with this compound, reveals insights into the electrochemical reduction processes. This includes the study of how the position of substituents and pH affect electrochemical behavior, leading to the formation of products like 5-amino salicylic acid (Mandić, Nigović, & Šimunić, 2004).
Biological Activity Studies
Studies on related compounds have focused on the synthesis and biological activity of various benzoic acid derivatives. For instance, research into the synthesis of azo ligands from amino benzoic acids and their metal complexes explores their antibacterial and antifungal activities, offering potential applications in medicine and biology (Jaber, Kyhoiesh, & Jawad, 2021).
Supramolecular Chemistry
Research in supramolecular chemistry involving carboxylic acid derivatives and 2-aminoheterocyclic compounds, related to this compound, focuses on hydrogen bonding and non-covalent interactions. These studies are crucial for understanding the formation of complex molecular structures and their potential applications (Jin et al., 2011).
Synthesis of Novel Functional Diacids
Research on the synthesis of functional diacids, like 5-(Carboxymethyl-carbamoyl)-pentanoic acid, involves the reaction of anhydrides with amino acids. Such studies contribute to the development of new compounds with potential applications in various industries (Zhang Zhi-qin, 2004).
Safety and Hazards
The safety data sheet for 5-Amino-2-(carboxymethyl)benzoic acid suggests that it should be handled with personal protective equipment/face protection. It should be stored under an inert atmosphere and protected from direct sunlight . Avoid contact with skin and eyes, and avoid ingestion and inhalation .
Eigenschaften
IUPAC Name |
5-amino-2-(carboxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3,10H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHCOCASDAOIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2993570.png)


![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2993579.png)
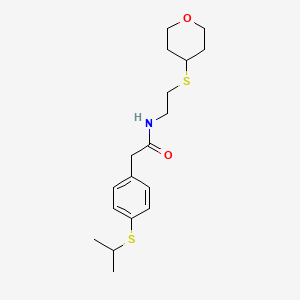

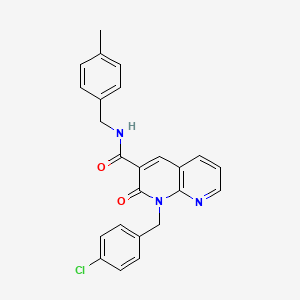
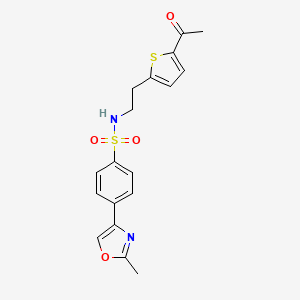
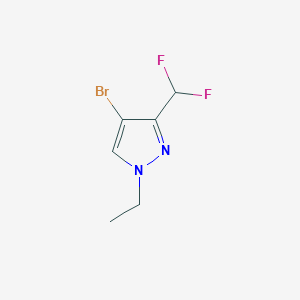
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2993587.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2993588.png)
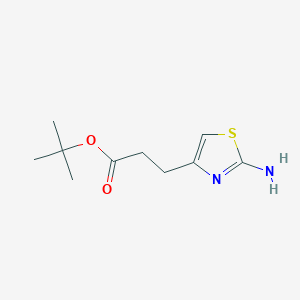
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2993591.png)
![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)